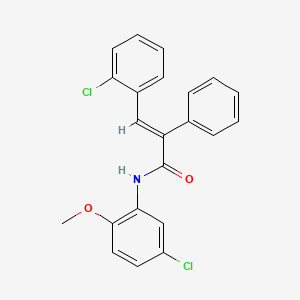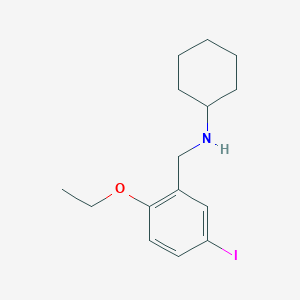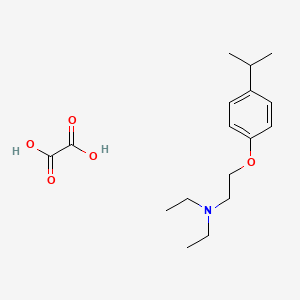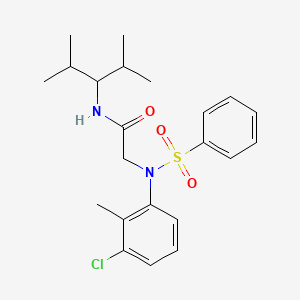
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound that belongs to the class of acrylamides. It has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology.
Mechanism of Action
The mechanism of action of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is not fully understood. However, it has been proposed that the compound exerts its biological effects by interacting with specific molecular targets, such as enzymes and receptors. For example, it has been suggested that N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide inhibits the activity of acetylcholinesterase by binding to its active site. Similarly, it has been proposed that the compound inhibits the activity of tyrosinase by chelating the copper ions in its active site.
Biochemical and Physiological Effects:
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been shown to exhibit various biochemical and physiological effects. For example, it has been reported to possess antioxidant, anti-inflammatory, and anticancer properties. Additionally, it has been found to inhibit the activity of acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These effects make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
Advantages and Limitations for Lab Experiments
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has several advantages and limitations for lab experiments. One of the main advantages is its potential as a lead compound for the development of new drugs. Additionally, it is relatively easy to synthesize and purify, making it a suitable candidate for various biological assays. However, one of the main limitations is the lack of information regarding its toxicity and pharmacokinetic properties. Therefore, further studies are needed to fully understand the safety and efficacy of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide.
Future Directions
There are several future directions for the research on N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide. One of the main directions is the development of new drugs based on its structure and properties. Additionally, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. Furthermore, it would be interesting to investigate the potential of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide as a diagnostic tool for various diseases. Finally, the synthesis of new derivatives of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide could lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide is a chemical compound with potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. It exhibits promising anticancer, antitumor, and anti-inflammatory activities and possesses potent inhibitory effects against various enzymes. Despite its advantages, further studies are needed to fully understand its mechanism of action, toxicity, and pharmacokinetic properties. The development of new drugs based on its structure and properties and the synthesis of new derivatives could lead to the discovery of new compounds with improved properties.
Synthesis Methods
The synthesis of N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide involves the condensation reaction of 5-chloro-2-methoxyaniline, 2-chlorobenzaldehyde, and phenylacrylic acid in the presence of a suitable catalyst and solvent. The reaction is carried out under reflux conditions, and the resulting product is purified through recrystallization.
Scientific Research Applications
N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been found to exhibit promising anticancer, antitumor, and anti-inflammatory activities. Additionally, it has been reported to possess potent inhibitory effects against various enzymes, including acetylcholinesterase, butyrylcholinesterase, and tyrosinase. These properties make N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylacrylamide a potential candidate for the development of new drugs for the treatment of various diseases.
properties
IUPAC Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17Cl2NO2/c1-27-21-12-11-17(23)14-20(21)25-22(26)18(15-7-3-2-4-8-15)13-16-9-5-6-10-19(16)24/h2-14H,1H3,(H,25,26)/b18-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVNWWEDAKIBFRT-QGOAFFKASA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)C(=CC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)/C(=C/C2=CC=CC=C2Cl)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(5-chloro-2-methoxyphenyl)-3-(2-chlorophenyl)-2-phenylprop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,4'-(3,5,9,11-tetraoxo-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-4,10-diyl)dibutanoic acid](/img/structure/B4927556.png)



![methyl 3-[(2,3-dihydro-1,4-benzodioxin-2-ylcarbonyl)amino]benzoate](/img/structure/B4927579.png)

![1-{[(4-bromobenzyl)thio]acetyl}-4-piperidinecarboxamide](/img/structure/B4927596.png)
![4-[2-(3-hydroxybenzoyl)hydrazino]-4-oxobutanoic acid](/img/structure/B4927601.png)

![3-fluoro-N-({[6-methyl-2-(4-methylphenyl)-2H-1,2,3-benzotriazol-5-yl]amino}carbonothioyl)benzamide](/img/structure/B4927614.png)



![N,N'-bis[2-(diethylamino)ethyl]terephthalamide](/img/structure/B4927631.png)